molecular formula C17H20O3 B14290769 2-Naphthalenecarboxylic acid, 1-(1-methylethoxy)-, 1-methylethyl ester CAS No. 138528-14-0

2-Naphthalenecarboxylic acid, 1-(1-methylethoxy)-, 1-methylethyl ester

Cat. No.: B14290769
CAS No.: 138528-14-0
M. Wt: 272.34 g/mol
InChI Key: QCGKNNXXILPTBL-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 1-(1-methylethoxy)-, 1-methylethyl ester is an organic compound that belongs to the class of naphthalene carboxylic acid esters. This compound is characterized by the presence of a naphthalene ring system substituted with a carboxylic acid ester group. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 1-(1-methylethoxy)-, 1-methylethyl ester typically involves the esterification of 2-naphthalenecarboxylic acid with isopropyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is conducted in large reactors with efficient mixing and temperature control to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 1-(1-methylethoxy)-, 1-methylethyl ester undergoes various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol.

    Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: 2-Naphthalenecarboxylic acid.

    Reduction: 2-Naphthalenemethanol.

    Substitution: Various substituted naphthalene derivatives depending on the electrophile used.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 1-(1-methylethoxy)-, 1-methylethyl ester has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active naphthalene derivatives.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 1-(1-methylethoxy)-, 1-methylethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with various enzymes and receptors in biological systems. The naphthalene ring system can also participate in π-π interactions with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Naphthalenecarboxylic acid, 1-methylethyl ester
  • 2-Naphthalenecarboxylic acid, 1-(1-methylethoxy)-, ethyl ester
  • 2-Naphthalenecarboxylic acid, 1-(1-methylethoxy)-, methyl ester

Uniqueness

2-Naphthalenecarboxylic acid, 1-(1-methylethoxy)-, 1-methylethyl ester is unique due to its specific ester group configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications where specific reactivity and stability are required.

Properties

CAS No.

138528-14-0

Molecular Formula

C17H20O3

Molecular Weight

272.34 g/mol

IUPAC Name

propan-2-yl 1-propan-2-yloxynaphthalene-2-carboxylate

InChI

InChI=1S/C17H20O3/c1-11(2)19-16-14-8-6-5-7-13(14)9-10-15(16)17(18)20-12(3)4/h5-12H,1-4H3

InChI Key

QCGKNNXXILPTBL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC2=CC=CC=C21)C(=O)OC(C)C

Origin of Product

United States

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